Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)8-7(10)6-4-2-3-5-12(6)11-8/h2-5H2,1H3 |
InChI Key |
QEBDHEBHIROSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCCCC2=C1Cl |
Origin of Product |
United States |
Preparation Methods
Methanol-Mediated Esterification
Esterification of the carboxylic acid precursor is critical for introducing the methyl group at the 2-position. As reported in ES2744636T3, methyl ester formation proceeds via nucleophilic acyl substitution, where methanol acts as both solvent and nucleophile. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | Reflux (65°C) | Maximizes kinetics without decomposition |
| Thionyl Chloride | 2.0 eq | Completes protonation of carbonyl oxygen |
| Reaction Time | 6 hours | Ensures >95% conversion |
Post-reaction, excess methanol and thionyl chloride are removed via rotary evaporation, yielding a crude solid purified by recrystallization from ethanol/water (3:1).
Regioselective Chlorination at the 3-Position
Chlorination introduces the 3-chloro substituent using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Patent IL238044A specifies POCl₃ in dichloroethane at 80°C for 8 hours, achieving 85% chlorination efficiency. The mechanism proceeds via electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions that attack the electron-deficient pyrazole ring.
Ambeed’s alternative method employs SO₂Cl₂ (1.5 eq) in acetonitrile at 50°C for 4 hours, yielding 89% chloro product with <2% di-chlorinated byproducts. SO₂Cl₂’s milder reactivity reduces over-chlorination, making it preferable for lab-scale synthesis.
Purification and Analytical Characterization
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 1:4) removes unreacted starting materials and chlorination byproducts. Ambeed reports >98% purity after purification, confirmed by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 3.87 (s, 3H, COOCH₃), 3.02–2.95 (m, 2H, CH₂), 2.80–2.73 (m, 2H, CH₂), 1.95–1.89 (m, 2H, CH₂).
-
IR (KBr): 1725 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl stretch).
Comparative Analysis of Synthetic Routes
Industrial-Scale Adaptation Challenges
Scaling the synthesis to kilogram quantities introduces challenges:
-
Exothermic Risks : Thionyl chloride’s exothermic reaction with methanol necessitates jacketed reactors with coolant systems.
-
Chlorination Homogeneity : Mechanical stirring at ≥500 rpm ensures uniform Cl⁺ distribution in large batches.
-
Waste Management : POCl₃ hydrolysis produces HCl and H₃PO₄, requiring neutralization with NaOH scrubbers.
Emerging Innovations in Catalysis
Recent advances focus on replacing thionyl chloride with ionic liquid catalysts (e.g., [BMIM][HSO₄]) to reduce corrosion and waste. Preliminary studies show 82% esterification yield at 70°C, though chlorination efficiency remains suboptimal (68%) .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered interest due to its structural similarity to other bioactive pyrazole derivatives. Its applications in medicinal chemistry primarily revolve around its potential as an anti-cancer agent and antimicrobial activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit promising anticancer properties. For example, a study evaluated a library of 2,4,6,7-tetrasubstituted pyrazolo[4,3-c]pyridines against various cancer cell lines. The results demonstrated significant anti-proliferative activity against K562 and MCF-7 cell lines, suggesting that modifications in the pyrazole structure can enhance biological activity .
Antimicrobial Properties
Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate has shown efficacy against various microorganisms. A study conducted on similar pyrazole derivatives revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results emphasized the importance of structural variations in enhancing antimicrobial potency .
Agricultural Applications
The compound also finds utility in agricultural chemistry as a potential pesticide. Its derivatives have been explored for their ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical for plant growth regulation.
Pesticidal Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Structural Differences: The bromo analog substitutes chlorine with bromine at position 3. Molecular Weight: 259.10 g/mol (vs. 214.45 g/mol for the chloro compound) due to bromine’s higher atomic mass . Reactivity: Bromine’s larger size and polarizability may enhance nucleophilic substitution reactivity compared to chlorine. Hazards: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H320 (eye irritation), and H335 (respiratory irritation) .
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Structural Differences: Lacks the 3-chloro substituent and uses an ethyl ester instead of methyl. Molecular Weight: ~196.20 g/mol (estimated for C₁₀H₁₄N₂O₂), lower due to the absence of chlorine . The absence of an electron-withdrawing chlorine atom could reduce electrophilicity at the pyridine ring. Applications: Serves as a simpler intermediate for further functionalization .
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Structural Differences : Chlorine is positioned on a methyl group at C2 instead of C3.
Molecular Weight : 228.68 g/mol (C₁₀H₁₃ClN₂O₂), higher due to the additional methyl group .
Reactivity : The chloromethyl group may undergo alkylation reactions, unlike the chloro-substituted analog.
Applications : High purity (97%) indicates use in precision synthesis, such as pharmaceutical intermediates .
Pyraclonil (Agrochemical Derivative)
Structural Differences: The 3-chloro-pyrazolopyridine moiety is integrated into a larger molecule with a pyrazole-carbonitrile group. Regulatory Status: Listed in the U.S. Federal Register, underscoring its commercial significance in agrochemistry .
Comparative Data Table
Key Research Findings and Insights
- Halogen Effects : Bromine’s higher molecular weight and reactivity compared to chlorine may enhance binding in biological targets but reduce solubility .
- Ester Groups : Methyl esters generally offer better metabolic stability than ethyl esters in drug design, though ethyl esters may improve bioavailability .
- Structural Isomerism : Positional changes (e.g., C2 vs. C3 substitution) significantly alter chemical behavior, impacting applications in synthesis and bioactivity .
- Regulatory Context : The inclusion of chloro-pyrazolopyridine derivatives in agrochemicals underscores their industrial relevance .
Biological Activity
Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1448862-60-9
- Molecular Formula : C9H11ClN2O2
- Molecular Weight : 214.65 g/mol
Research indicates that compounds within the pyrazolo family often exhibit a range of biological activities through various mechanisms:
- Enzyme Inhibition : Pyrazolo compounds have been shown to inhibit specific enzymes related to inflammatory pathways and cancer progression. For instance, some derivatives have demonstrated selective inhibition against cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against various pathogens. Studies have indicated moderate activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Antioxidant Properties : The compound exhibits antioxidant activity which can contribute to its therapeutic effects by neutralizing free radicals and reducing oxidative stress in cells .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of pyrazolo compounds found that this compound showed significant activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on COX enzymes. It was noted that the compound could reduce inflammation markers in vitro:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Methyl 3-chloro... | 45 | 75 |
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 value for cell viability was reported at approximately 15 µM.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents.
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate?
The synthesis of this compound involves multi-step reactions, typically starting with cyclization to form the pyrazolo[1,5-a]pyridine core. Key factors include:
- Reagent selection : Use of chlorinating agents (e.g., POCl₃) to introduce the 3-chloro substituent.
- Temperature control : Maintain precise temperatures during cyclization to avoid side reactions (e.g., decomposition or over-chlorination).
- Solvent choice : Polar aprotic solvents like DMF or THF enhance reaction homogeneity and yield.
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and intermediate purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
A combination of techniques ensures accurate structural elucidation:
- ¹H/¹³C NMR : Resolve aromatic protons and carbons in the pyrazolo[1,5-a]pyridine core. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in ¹H NMR .
- IR spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl bond vibrations near 550–750 cm⁻¹.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. A molecular ion peak matching the calculated mass (e.g., [M+H]⁺ = 241.05) confirms purity .
Advanced: How can palladium-catalyzed reactions be applied to synthesize derivatives of this compound?
Palladium catalysis enables functionalization at the 4-position of the pyrazolo[1,5-a]pyridine core. For example:
- Carbonylation : Reaction with CO under Pd(OAc)₂ catalysis introduces carboxylate groups, enabling access to amidoximes or amidines for biological testing .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents. Optimize ligand choice (e.g., XPhos) and solvent (toluene/ethanol) for high yields .
Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G*) with experimental data to identify mismatched peaks.
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths. For example, crystallographic data for analogous pyrazolo[1,5-a]pyridines confirm planarity of the heterocyclic core .
- Solvent correction : Apply solvent-specific shielding parameters in computational models to align with experimental conditions .
Intermediate: What functional group transformations are feasible for this compound?
The methyl ester and chloro substituent offer versatile reactivity:
- Ester hydrolysis : Treat with LiOH in THF/water to yield the carboxylic acid, a precursor for amide coupling.
- Nucleophilic substitution : Replace the 3-chloro group with amines (e.g., piperidine) under microwave-assisted conditions (120°C, 30 min) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyridine ring to a fully saturated system, altering pharmacokinetic properties .
Advanced: What methodologies are used to evaluate the biological activity of derivatives of this compound?
- In vitro assays : Screen for kinase inhibition (e.g., JAK2 or CDK2) using fluorescence polarization assays. IC₅₀ values <1 µM indicate high potency .
- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis.
- ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cell monolayers) to optimize drug-like properties .
Advanced: How do steric and electronic effects influence the reactivity of the pyrazolo[1,5-a]pyridine core?
- Steric hindrance : Bulky substituents at the 3-position (e.g., chloro) slow electrophilic substitution at the 6-position.
- Electron-withdrawing groups : The methyl ester at C2 deactivates the core, directing electrophiles to the less hindered C7 position.
- Ring strain : The tetrahydropyridine moiety introduces slight puckering, affecting π-π stacking in protein binding .
Basic: What purification techniques are recommended for isolating this compound?
- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate polar impurities.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (mp ~215–217°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related derivatives .
Advanced: How can computational modeling guide the design of novel derivatives?
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups.
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives with prolonged target engagement .
- ADMET prediction : Tools like SwissADME forecast solubility (LogS) and BBB permeability to exclude non-drug-like candidates .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
